5-Bromo-1h-indol-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQOEQSORIERBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 5 Bromo 1h Indol 7 Ol
Reactivity of the Indole (B1671886) Nitrogen (N-1)
N-Alkylation and N-Acylation Reactions
The indole nitrogen can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy to increase the lipophilicity and modulate the biological activity of indole derivatives. For instance, the N-alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate yields a mixture of N-1 and N-2 alkylated products. nih.gov Similarly, N-acylation, the introduction of an acyl group, can be achieved using various acylating agents. These reactions often require a base to deprotonate the indole nitrogen, enhancing its nucleophilicity. The choice of base and solvent system can influence the regioselectivity of these reactions, particularly in related azaindole systems. beilstein-journals.org
A straightforward procedure for the N-1 alkylation of indoles involves a one-pot, two-step reaction with α-iminoketones. nih.gov This method proceeds through the base-catalyzed addition of the indole to a preformed α-iminoketone. nih.gov
Protonation and Deprotonation Equilibria
The indole nitrogen of 5-Bromo-1H-indol-7-ol can participate in protonation and deprotonation equilibria. The acidity of the N-H proton is influenced by the electron-withdrawing nature of the bromine atom and the hydroxyl group on the benzene (B151609) ring. In the presence of a base, the nitrogen can be deprotonated to form an indolide anion. This anion is a potent nucleophile and is often an intermediate in N-alkylation and N-acylation reactions. Conversely, in acidic conditions, the indole nitrogen can be protonated, although this is less common due to the aromaticity of the indole ring. The resulting indolium ion is highly reactive.
Transformations Involving the Bromine Atom at C-5
The bromine atom at the C-5 position is a versatile handle for introducing a wide array of substituents onto the indole core through various transition metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at C-5 of this compound makes it an excellent substrate for these transformations.
Suzuki Reaction: The Suzuki coupling involves the reaction of the bromoindole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages. For example, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated. nih.govresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.govrsc.org For instance, Pd(dppf)Cl2 has been found to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromoindole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes. Halogenated indoles are known to undergo Sonogashira coupling, highlighting the utility of the bromine atom for introducing alkynyl moieties.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the indole ring at the C-5 position.
Nucleophilic Aromatic Substitution Strategies
While nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like indole is generally challenging, the presence of the electron-withdrawing bromine atom can facilitate such reactions under specific conditions. However, SNAr reactions on bromoindoles are less common than cross-coupling reactions. In some cases, strong nucleophiles can displace the bromine atom, particularly if the indole nitrogen is protected with an electron-withdrawing group to decrease the electron density of the ring system. For instance, nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported, suggesting the possibility of similar reactivity with other halogenated heterocycles under appropriate conditions. researchgate.netnih.gov
Reductive Debromination Methodologies
Reductive debromination offers a method to remove the bromine atom from the C-5 position, yielding the corresponding 1H-indol-7-ol. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, using a palladium catalyst on a support like carbon (Pd/C) with a hydrogen source, or using metal hydrides. This reaction is useful when the bromine atom is used as a directing group for other substitutions and is no longer needed in the final molecule.
Chemical Behavior of the Hydroxyl Group at C-7
The hydroxyl group at the C-7 position of this compound is phenolic in nature, which imparts upon it characteristic reactivity patterns, including susceptibility to esterification, etherification, oxidation, and the ability to direct functionalization to specific positions on the indole ring.
The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents. These reactions are fundamental transformations for the protection of the hydroxyl group or for the synthesis of derivatives with modified properties.
Esterification:
The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a viable route for the esterification of this compound wikipedia.orgmasterorganicchemistry.comyoutube.com. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.com.
A general representation of the Fischer-Speier esterification is as follows: this compound + R-COOH ⇌ 5-Bromo-7-(acyloxy)-1H-indole + H₂O
Alternative and often milder methods for esterification that could be applied include the use of acid anhydrides or acid chlorides in the presence of a base, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).
Etherification:
The Williamson ether synthesis is a widely used method for the formation of ethers from phenols. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or another electrophile.
The general scheme for the etherification of this compound is:
this compound + Base → 5-Bromo-1H-indol-7-olate
5-Bromo-1H-indol-7-olate + R-X → 5-Bromo-7-alkoxy-1H-indole + X⁻
Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the alkylating agent (R-X) can be an alkyl halide, sulfate, or sulfonate.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Aryl ester |
| Acid anhydride/chloride, Base (e.g., Pyridine) | Aryl ester | |
| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Aryl ether |
The phenolic hydroxyl group in 7-hydroxyindoles is susceptible to oxidation, which can lead to the formation of colored products. Studies on the oxidation of various hydroxyindoles, including 7-hydroxytryptamine, by oxidases have shown the formation of pigments nih.gov. For instance, the oxidation of psilocine (4-hydroxy-N,N-dimethyltryptamine) results in a blue-colored product, while bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine) and its 6-hydroxy analogue form brown pigments nih.gov. It is plausible that this compound would undergo similar oxidative transformations in the presence of suitable oxidizing agents, potentially leading to quinone-type structures or polymeric materials. The specific oxidation products would depend on the oxidant used and the reaction conditions.
| Substrate | Oxidizing Agent/System | Observation |
| Psilocine (4-hydroxy analogue) | Mytilus edulis gill plate oxidase | Blue-colored product nih.gov |
| Bufotenine (5-hydroxy analogue) | Mytilus edulis gill plate oxidase | Brown pigment nih.gov |
| 6-Hydroxy-bufotenine | Mytilus edulis gill plate oxidase | Brown pigment nih.gov |
| 7-Hydroxytryptamine | Mytilus edulis gill plate oxidase | Formation of a colored compound nih.gov |
The hydroxyl group at C-7 can act as a directing group in various chemical reactions, facilitating the introduction of new functional groups at specific positions on the indole ring. One powerful strategy is directed ortho-metalation (DoM), where the hydroxyl group, often after conversion to a more effective directing group like a carbamate, directs deprotonation to the adjacent C-6 position by a strong base (e.g., an organolithium reagent). The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-6 position worktribe.comnih.govresearchgate.net.
Furthermore, the hydroxyl group has been shown to direct the enantioselective hydroxyalkylation at the carbocyclic ring of indoles, highlighting its influence on the regioselectivity and stereoselectivity of reactions acs.org.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions on this compound is influenced by the combined electronic effects of the hydroxyl group, the bromine atom, and the indole nitrogen.
The hydroxyl group at C-7 is an activating, ortho-, para-directing group. However, in the context of the indole ring system, the situation is more complex. The C-3 position of the indole is generally the most nucleophilic and prone to electrophilic attack. The presence of the electron-donating hydroxyl group at C-7 would further activate the benzene portion of the indole ring, particularly at the C-6 and C-4 positions. Conversely, the electron-withdrawing bromine atom at C-5 deactivates the ring, particularly at the positions ortho and para to it (C-4 and C-6).
Under acidic conditions , the indole nitrogen can be protonated, which significantly deactivates the entire ring system towards electrophilic attack. However, for many electrophilic substitutions, the reaction proceeds on the unprotonated indole. The hydroxyl group at C-7 strongly activates the C-6 and C-4 positions. The bromine at C-5 deactivates C-4 and C-6. Therefore, electrophilic attack is likely to be directed to the C-6 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating bromo group. Attack at C-4 would be sterically hindered and electronically disfavored due to the adjacent bromine atom. The C-3 position remains a potential site of reaction, though its reactivity might be modulated by the substituents on the benzene ring.
Under basic conditions , the phenolic hydroxyl group will be deprotonated to form a phenoxide. This strongly activating group will significantly enhance the electron density of the benzene ring, making it much more susceptible to electrophilic attack. The directing influence towards the C-6 position would be greatly amplified.
Nitration:
The nitration of phenolic compounds typically occurs readily. For instance, the nitration of 7-hydroxy-4-methylcoumarin with a mixture of nitric acid and sulfuric acid yields a mixture of the 6-nitro and 8-nitro derivatives scispace.comscispace.comresearchgate.netscite.ai. By analogy, the nitration of this compound is expected to occur on the benzene ring. Given the directing effects of the hydroxyl and bromo substituents, the most likely position for nitration would be C-6. It is also possible that nitration could occur at the C-4 position, although this would be less favored. Nitration at the C-3 position of the indole ring is also a possibility, as has been observed in the nitration of other electronegatively substituted indoles umn.edu.
| Substrate | Reagents | Products |
| 7-Hydroxy-4-methylcoumarin | HNO₃, H₂SO₄ | 6-Nitro and 8-nitro derivatives scispace.comscispace.comresearchgate.netscite.ai |
| 3-Acetylindole | Conc. HNO₃ | 6-Nitro and 4-nitro derivatives umn.edu |
Halogenation (beyond C-5):
Further halogenation of this compound would likely occur at the activated positions of the benzene ring. The hydroxyl group at C-7 would direct incoming electrophilic halogens to the C-6 position. Thus, treatment with reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) would be expected to yield the corresponding 6-chloro or 6-iodo derivatives. Free radical halogenation is another possibility, which could lead to substitution at various positions depending on the reaction conditions youtube.comyoutube.comyoutube.com.
Sulfonation:
Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). For this compound, the sulfonation is expected to be directed by the hydroxyl group to the C-6 position. Studies on the sulfonation of 7-hydroxycoumarin derivatives have shown that this reaction proceeds efficiently, suggesting that the analogous reaction with this compound would also be feasible nih.gov. The reaction would likely yield 5-bromo-7-hydroxy-1H-indole-6-sulfonic acid.
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1h Indol 7 Ol
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-1H-indol-7-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the indole (B1671886) ring of this compound, with an electron-withdrawing bromine atom at C5 and an electron-donating hydroxyl group at C7, would lead to a predictable dispersion of signals.
¹H NMR: The proton spectrum would be expected to show distinct signals for the N-H proton, the hydroxyl proton, and the aromatic protons on the indole core. The N-H proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm). The hydroxyl proton's chemical shift would be solvent-dependent but would likely be observed in the region of δ 8.0-9.0 ppm. The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4 and H6) would exhibit characteristic multiplicities and chemical shifts.
¹³C NMR: The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine (C5) and oxygen (C7) would be significantly influenced. The C7 carbon, bearing the hydroxyl group, would be shifted downfield, while the C5 carbon, attached to bromine, would also experience a downfield shift, though the effect is generally less pronounced than that of a hydroxyl group.
¹⁵N NMR: Although less common, ¹⁵N NMR could offer valuable information. The nitrogen atom in the indole ring would have a characteristic chemical shift that is influenced by the substituents on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | ~11.0 (br s) | - |
| 2 | ~7.2 (t) | ~125.0 |
| 3 | ~6.5 (t) | ~102.0 |
| 3a | - | ~129.0 |
| 4 | ~7.0 (d) | ~115.0 |
| 5 | - | ~114.0 |
| 6 | ~7.1 (d) | ~123.0 |
| 7 | - | ~145.0 |
| 7a | - | ~135.0 |
| 7-OH | ~8.5 (s) | - |
Note: These are predicted values based on data from similar substituted indoles and are subject to solvent effects and experimental conditions.
Two-dimensional correlation spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks. For this compound, a COSY spectrum would reveal correlations between adjacent protons. For instance, a cross-peak between H2 and H3 would confirm their connectivity within the pyrrole ring. Similarly, a correlation between H4 and H6 would likely not be observed due to the lack of direct coupling, but their individual couplings to other protons, if any, would be evident.
Total Correlation Spectroscopy (TOCSY) extends the correlations beyond directly coupled protons to reveal entire spin systems. In this case, a TOCSY experiment could help to unambiguously assign all the protons belonging to the indole ring system.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. This experiment would be crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon would show a cross-peak with its corresponding proton.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably one of the most powerful NMR techniques for structural elucidation as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:
The N-H proton and carbons C2, C3, C3a, and C7a.
The H2 proton and carbons C3, C3a, and C7a.
The H4 proton and carbons C3, C5, and C6.
The H6 proton and carbons C4, C5, and C7a.
These correlations would provide definitive evidence for the substitution pattern of the indole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. In the context of this compound, a NOESY spectrum would show correlations between protons that are close to each other in space. For example, a cross-peak between the N-H proton and the H2 proton, as well as the H7a-proximal proton, would be expected. This technique is particularly useful for confirming the regiochemistry of substitution and determining the conformation of flexible parts of a molecule, although in this rigid system, its primary role would be to confirm assignments.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing polar and moderately polar compounds like this compound.
ESI-MS: ESI is particularly effective for polar molecules and would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode. The high-resolution measurement of this ion would allow for the determination of the elemental formula. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for any bromine-containing fragment, separated by approximately 2 m/z units and with nearly equal intensity.
APCI-MS: APCI is suitable for less polar compounds and can also be used for the analysis of this compound. Similar to ESI, it would be expected to produce [M+H]⁺ or [M-H]⁻ ions, providing the molecular weight and, with high resolution, the elemental composition.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z (for C₈H₆⁷⁹BrNO) | Calculated m/z (for C₈H₆⁸¹BrNO) | Expected Isotopic Ratio |
|---|---|---|---|
| [M]⁺ | 210.9687 | 212.9667 | ~1:1 |
| [M+H]⁺ | 211.9765 | 213.9745 | ~1:1 |
| [M-H]⁻ | 209.9609 | 211.9589 | ~1:1 |
The fragmentation pattern observed in tandem MS (MS/MS) experiments would further corroborate the structure by showing characteristic losses, such as the loss of CO or H₂O from the molecular ion.
Fragmentation Pathway Analysis for Structural Confirmation
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of indole and phenol (B47542) derivatives. scirp.org
The molecular ion peak ([M]⁺) would be expected at m/z 211 and 213 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The principal fragmentation of indoles often involves the cleavage of the pyrrole ring. scirp.org A common fragmentation pathway for indole itself is the loss of HCN, leading to a stable benzocyclopropenium cation. nist.gov For this compound, several key fragmentation steps can be postulated:
Loss of CO: The phenolic hydroxyl group can facilitate the loss of a carbon monoxide molecule, a common fragmentation for phenols, resulting in a radical cation.
Loss of Br•: Cleavage of the C-Br bond would lead to a fragment ion at m/z 132.
Retro-Diels-Alder (RDA) type reaction: The bicyclic indole system can undergo RDA-type fragmentation, leading to the cleavage of the five-membered ring.
Loss of HCN: As is characteristic for indoles, the loss of a hydrogen cyanide molecule from the pyrrole ring is a likely fragmentation pathway. scirp.org
A plausible fragmentation pathway for this compound is outlined below:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 211/213 | [C₈H₆BrNO]⁺ (Molecular Ion) | Confirms the molecular weight and the presence of bromine. |
| 182/184 | [M - CHO]⁺ | Loss of a formyl radical, initiated by the hydroxyl group. |
| 132 | [M - Br]⁺ | Loss of the bromine radical, indicating a bromo-substituted indole. |
| 104 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
| 103 | [M - Br - HCN]⁺ | Loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
This table is based on predicted fragmentation patterns for substituted indoles and phenols.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation
The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the indole ring system and the phenolic hydroxyl group.
Indole Moiety:
N-H Stretching: A sharp to broad band is expected in the region of 3400-3500 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the pyrrole ring.
C-H Stretching (Aromatic): Multiple weak to medium bands are anticipated above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
C=C Ring Stretching: The indole ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These are often strong in the Raman spectrum. semanticscholar.org
C-N Stretching: This vibration is expected in the 1350-1250 cm⁻¹ region.
Phenolic Moiety:
O-H Stretching: A broad and intense band is expected in the IR spectrum, typically in the 3600-3200 cm⁻¹ range, indicative of hydrogen bonding.
O-H Bending: In-plane bending vibrations of the O-H group are typically found in the 1410-1310 cm⁻¹ region, while out-of-plane bending appears as a broad band around 900-650 cm⁻¹.
C-O Stretching: A strong band in the IR spectrum, expected in the range of 1260-1180 cm⁻¹, is characteristic of the C-O stretching of the phenol. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |
| N-H Stretch | 3400-3500 | Indole |
| O-H Stretch (H-bonded) | 3600-3200 | Phenol |
| Aromatic C-H Stretch | 3100-3000 | Indole/Benzene |
| C=C Ring Stretch | 1600-1450 | Indole/Benzene |
| C-O Stretch | 1260-1180 | Phenol |
| C-Br Stretch | 650-550 | Bromo-substituent |
This table presents typical wavenumber ranges for the specified vibrational modes.
The presence of the bromine and hydroxyl substituents on the indole ring significantly influences the vibrational spectrum.
Bromine Substituent: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 650 and 550 cm⁻¹. The mass and electronic effects of the bromine atom can also shift the frequencies of the ring vibrations.
Hydroxyl Substituent: The hydroxyl group introduces strong and characteristic O-H stretching and bending vibrations. Its electron-donating nature through resonance can alter the electron distribution in the benzene ring, thereby affecting the frequencies and intensities of the ring's vibrational modes. The position of the hydroxyl group at C7 can lead to intramolecular hydrogen bonding with the N-H group of the indole, which would cause a noticeable shift in the N-H and O-H stretching frequencies to lower wavenumbers and a broadening of these bands. okstate.edu
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related indole derivatives provides insight into the expected molecular geometry and intermolecular interactions. nih.gov
Based on the crystal structures of similar substituted indoles, the following geometric parameters for this compound can be anticipated. The indole ring system is expected to be largely planar.
| Parameter | Expected Value | Comments |
| C-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an aromatic ring. |
| C-O Bond Length | ~1.36 Å | Characteristic of a phenolic C-O bond. |
| C-N Bond Lengths (indole) | ~1.37-1.38 Å | Typical for the pyrrole ring of an indole system. |
| C-C Bond Lengths (benzene ring) | ~1.38-1.40 Å | Aromatic C-C bond lengths. |
| C-C-C Bond Angles (benzene ring) | ~120° | Expected for a hexagonal aromatic ring. |
| C-N-C Bond Angle (pyrrole ring) | ~108° | Typical for a five-membered heterocyclic ring. |
This table provides expected geometric parameters based on data from related indole structures.
The torsional angles would define the orientation of the hydroxyl group relative to the indole plane. A small torsional angle would indicate a near-planar conformation, potentially stabilized by intramolecular hydrogen bonding.
The solid-state packing of this compound will be governed by a variety of intermolecular interactions.
Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (O and N) suggests that strong hydrogen bonding will be a dominant feature in the crystal packing. It is highly probable that intermolecular O-H···N or N-H···O hydrogen bonds will form, leading to the assembly of molecules into chains or sheets. nih.gov Intramolecular N-H···O hydrogen bonding is also a possibility, which would influence the molecular conformation.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen from neighboring molecules. This type of interaction, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site, can play a significant role in directing the crystal packing. mdpi.com
C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of the aromatic ring and the π-system of an adjacent indole ring can also be expected to contribute to the crystal packing. nih.gov
The interplay of these various intermolecular forces will determine the final three-dimensional architecture of the crystal lattice of this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
The electronic absorption and emission spectra of indole and its derivatives are powerful tools for probing their electronic structure and excited-state dynamics. The positions, intensities, and shapes of the absorption and fluorescence bands are sensitive to the nature and position of substituents on the indole ring, as well as to the solvent environment. This section will discuss the anticipated electronic spectroscopic properties of this compound based on the well-documented behavior of related substituted indoles, such as 5-bromoindole (B119039) and various hydroxyindoles.
The electronic spectra of indole itself are characterized by two main absorption bands in the near-ultraviolet region, corresponding to transitions to the first two excited singlet states, ¹Lₐ and ¹Lₑ. The ¹Lₐ state is generally lower in energy and gives rise to the longest wavelength absorption, while the ¹Lₑ transition is more intense and occurs at a shorter wavelength. The fluorescence of indole typically originates from the ¹Lₐ state.
The introduction of substituents onto the indole ring can significantly perturb these electronic transitions. The bromo group at the 5-position and the hydroxyl group at the 7-position in this compound are expected to exert notable electronic effects. The bromine atom acts as a weak electron-withdrawing group through its inductive effect, but also as a weak electron-donating group through resonance. The hydroxyl group, on the other hand, is a strong electron-donating group through resonance.
In the case of 5-bromoindole, studies have shown that the absorption and fluorescence spectra are red-shifted compared to unsubstituted indole. core.ac.uk This bathochromic shift is a common effect of halogen substitution on aromatic chromophores. The introduction of a hydroxyl group is also known to cause a significant red-shift in the absorption and fluorescence spectra of indoles, which is more pronounced than that of a bromo substituent.
Therefore, for this compound, a cumulative bathochromic shift in both the absorption and emission spectra, relative to indole, is anticipated. The strong electron-donating character of the 7-hydroxyl group is likely to be the dominant factor influencing the spectral position.
Solvent Effects:
The photophysical properties of indoles are often highly sensitive to the solvent polarity. An increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths) of the fluorescence emission maximum of indoles. core.ac.uk This phenomenon, known as solvatochromism, is attributed to the larger dipole moment of the indole molecule in the excited state compared to the ground state. The more polar solvent molecules can better stabilize the more polar excited state, thus lowering its energy and resulting in a red-shifted emission. A similar trend is expected for this compound, where the presence of the polar hydroxyl group should enhance this effect.
The following table summarizes the general trends observed for related indole derivatives, which can be used to infer the behavior of this compound.
| Compound | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Solvent Effects |
| Indole | ~280 nm, ~288 nm | ~350 nm | Bathochromic shift in emission with increasing solvent polarity. |
| 5-Bromoindole | Red-shifted compared to indole. core.ac.uk | Red-shifted compared to indole. core.ac.uk | Bathochromic shift in emission with increasing solvent polarity. core.ac.uk |
| 5-Hydroxyindole | Red-shifted compared to indole. | Red-shifted compared to indole. | Pronounced bathochromic shift in emission with increasing solvent polarity. |
| 7-Hydroxyindole (B18039) | Red-shifted compared to indole. | Red-shifted compared to indole. | Significant bathochromic shift in emission with increasing solvent polarity. |
Detailed Research Findings:
For 5-bromoindole, the study reported a clear red-shift in both absorption and emission spectra when compared to the parent indole molecule. core.ac.uk Furthermore, the fluorescence emission of 5-bromoindole exhibited a bathochromic shift as the solvent polarity increased from cyclohexane (B81311) to ethanol (B145695), a characteristic feature of the ¹Lₐ excited state. core.ac.uk
Considering the stronger electron-donating nature of the hydroxyl group compared to the bromo substituent, it is reasonable to predict that the absorption and emission maxima of this compound will be at longer wavelengths than those of 5-bromoindole. The presence of the 7-hydroxyl group is also expected to make the compound more sensitive to solvent polarity, leading to a more pronounced solvatochromic shift in its fluorescence spectrum.
Computational and Theoretical Investigations of 5 Bromo 1h Indol 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which to examine the intrinsic electronic properties of a molecule. For 5-Bromo-1H-indol-7-ol, these methods can elucidate its structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a robust method for determining the ground state electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. A typical approach for a molecule like this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p).
The optimized geometry would provide precise bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional shape. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-C5 | 1.38 Å |
| C5-C6 | 1.40 Å | |
| C5-Br | 1.91 Å | |
| C6-C7 | 1.39 Å | |
| C7-O | 1.36 Å | |
| O-H | 0.97 Å | |
| N1-C2 | 1.37 Å | |
| Bond Angle | C4-C5-C6 | 121.5° |
| C4-C5-Br | 119.0° | |
| C6-C5-Br | 119.5° | |
| C6-C7-O | 122.0° |
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety and the hydroxyl group, which act as electron-donating centers. The LUMO, conversely, would likely be distributed across the aromatic system, with potential contributions from the bromine atom, which can accept electron density. The analysis of orbital contributions reveals which atoms are most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.64 |
Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of varying electrostatic potential. Red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.
In the case of this compound, the ESP map would be expected to show a significant region of negative potential around the hydroxyl group's oxygen atom and the nitrogen of the indole ring, highlighting their nucleophilic character. The hydrogen of the hydroxyl group and the N-H proton would exhibit positive potential, indicating their electrophilic nature. The bromine atom would likely introduce a region of slight positive potential on its exterior (the σ-hole), which can be involved in halogen bonding interactions.
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and intermediates, providing a detailed understanding of reaction mechanisms and kinetics.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a specific transformation involving this compound, such as electrophilic substitution or N-alkylation, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Various algorithms can be employed to optimize the TS geometry.
Once a transition state is located and confirmed by the presence of a single imaginary frequency, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the located TS indeed connects the desired species.
Energetic Profiles of Key Synthetic Steps and Transformations
For a hypothetical reaction, such as the O-methylation of this compound, the energetic profile would allow for a comparison of different possible reaction pathways and the identification of the most favorable one.
Table 3: Hypothetical Energetic Profile for a Synthetic Transformation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Product | -5.8 |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost. nih.govfigshare.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl group will have significant effects on the chemical shifts of the aromatic protons and carbons. For instance, the carbon atom attached to the bromine (C5) is expected to be deshielded, resulting in a downfield chemical shift. Conversely, the carbon atom bearing the hydroxyl group (C7) will be shielded. The accuracy of these predictions can be validated by comparing them with experimental data for similar substituted indoles. journals.co.zayoutube.comresearchsolutions.comresearchgate.net
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT method (e.g., B3LYP/6-31G(d)) in a common NMR solvent like DMSO-d₆.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 11.5 - 12.5 | - |
| C2-H | 7.2 - 7.5 | 125 - 128 |
| C3-H | 6.4 - 6.7 | 102 - 105 |
| C4-H | 6.8 - 7.1 | 115 - 118 |
| C5 | - | 112 - 115 |
| C6-H | 6.9 - 7.2 | 120 - 123 |
| C7 | - | 145 - 148 |
| C8 | - | 130 - 133 |
| C9 | - | 128 - 131 |
Note: These are illustrative values based on general principles of NMR spectroscopy and computational studies of substituted indoles. Actual values may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed using DFT methods, can generate theoretical vibrational spectra. rsc.orgnih.govnih.govmontclair.edu These calculated spectra are invaluable for assigning the experimentally observed vibrational bands to specific normal modes of the molecule.
For this compound, characteristic vibrational frequencies are expected for the N-H stretch, O-H stretch, C-H stretches, C=C aromatic stretches, and the C-Br stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent effects.
The following table presents a hypothetical set of calculated and scaled vibrational frequencies for key functional groups in this compound.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | ~3600 | ~3450 | Strong (IR), Weak (Raman) |
| N-H Stretch | ~3500 | ~3350 | Medium (IR), Medium (Raman) |
| Aromatic C-H Stretch | 3100 - 3200 | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1500 - 1650 | 1450 - 1600 | Strong-Medium |
| C-O Stretch | ~1250 | ~1200 | Strong (IR) |
| C-N Stretch | ~1300 | ~1250 | Medium |
Note: These are illustrative values. The actual frequencies and intensities depend on the specific computational method and basis set used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, solvent interactions, and thermodynamic properties. nih.govmdpi.comresearchgate.net
For this compound, a key aspect to investigate via MD simulations is the potential for tautomerism. The presence of the hydroxyl group at the 7-position allows for the possibility of keto-enol tautomerism, where the proton from the hydroxyl group can migrate to the C2 or C4 positions of the indole ring, forming a keto tautomer. nih.govyoutube.comnih.gov MD simulations can be used to explore the relative energies and stabilities of these different tautomeric forms.
The conformational flexibility of the molecule, such as the orientation of the hydroxyl proton, can also be assessed. While the indole ring itself is rigid, the orientation of the substituents can influence intermolecular interactions.
The solvent environment can significantly impact the structure, stability, and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water, methanol, or DMSO) can reveal how the solvent interacts with this compound. researchgate.netnih.govacs.org For example, in a protic solvent, hydrogen bonding between the solvent and the N-H and O-H groups of the indole derivative is expected. These interactions can influence the tautomeric equilibrium and the electronic properties of the molecule.
Simulations can also provide information on the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. This can be crucial for understanding its solubility and partitioning behavior.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR is a computational approach that aims to correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.comnih.gov By developing a mathematical model, the reactivity of new or untested compounds can be predicted.
For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation, such as electrophilic aromatic substitution or oxidation. The model would be built using a dataset of related brominated and hydroxylated aromatic compounds with known reactivity data. nih.gov
The first step in a QSRR study is the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum-chemical descriptors: Energies, partial charges, and orbital-based indices derived from quantum mechanical calculations.
Once a set of descriptors is generated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSRR model. The quality of the model is assessed by its statistical significance and its ability to predict the reactivity of an independent set of compounds. Such a model could provide valuable predictions for the reactivity of this compound in various chemical reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Derivatives and Functional Analogues of 5 Bromo 1h Indol 7 Ol
Design Principles for Modulating Electronic and Steric Properties
The electronic and steric characteristics of 5-Bromo-1H-indol-7-ol derivatives can be precisely modulated by the introduction of various substituents. The nature and position of these substituents on the indole (B1671886) ring play a crucial role in determining the resulting molecule's properties.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly alters the electron density distribution within the indole ring. nih.gov Generally, EDGs increase the electron density, which can enhance the nucleophilicity of the indole and influence its reactivity in chemical transformations. chemrxiv.org Conversely, EWGs decrease the electron density, making the indole core more electrophilic. nih.gov This principle is fundamental in designing derivatives with specific electronic properties for applications such as fluorescent probes, where the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical. mdpi.comnih.gov For instance, computational studies have shown that substituents can influence the excited state properties of indoles, which is key for designing efficient fluorescent probes. nih.gov
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can direct the regioselectivity of reactions and influence the final conformation of the molecule. nih.gov For example, bulky groups at certain positions can block access to nearby reactive sites, thereby favoring reactions at less hindered positions. acs.org This principle is exploited in stereoselective synthesis to control the formation of specific isomers. nih.gov The interplay between electronic and steric effects is complex, and a comprehensive understanding is essential for the rational design of functional analogues. chemrxiv.org
Synthesis of Indole Derivatives with Modified Halogenation Patterns
The inherent reactivity of the indole nucleus allows for the introduction of additional halogen atoms at various positions, leading to derivatives with altered physicochemical properties. The synthesis of these poly-halogenated indoles often requires careful control of reaction conditions to achieve the desired regioselectivity.
For instance, the bromination of 2-(trifluoromethyl)-1H-indole with two equivalents of bromine in acetic acid can yield the corresponding 3,5-dibromo derivative. mdpi.com The choice of solvent can also influence the selectivity of the bromination reaction. mdpi.com One-pot syntheses starting from appropriate precursors, such as enamines, have also been developed to produce di-bromoindoles. mdpi.com
A general method for the synthesis of 5-bromoindole (B119039) itself involves the protection of the indole nitrogen, followed by bromination and subsequent deprotection. For example, indole can be treated with sodium bisulfite to form sodium indoline-2-sulfonate, which is then acetylated. Bromination of the resulting sodium 1-acetyl indoline-2-sulfonate, followed by neutralization, yields 5-bromoindole.
Preparation of N-Substituted and O-Substituted Analogues
The nitrogen and oxygen atoms of this compound serve as convenient handles for introducing a wide array of substituents, leading to N-substituted and O-substituted analogues with diverse functionalities.
N-Substitution: The indole nitrogen can be readily alkylated or acylated under basic conditions. For example, the reaction of 3-halogenated 2-CF3-indoles with alkylating or sulfonylating agents in the presence of a base affords the corresponding N-substituted derivatives in high yields. mdpi.com A common strategy for N-alkylation involves the use of an appropriate alkyl halide and a base such as potassium hydroxide (B78521) or sodium hydride. The choice of the N-substituent can significantly impact the steric and electronic properties of the indole ring system. acs.org
O-Substitution: The hydroxyl group at the 7-position can be functionalized through etherification or esterification reactions. These reactions typically proceed by deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then reacts with an electrophile. O-substituted analogues are valuable for probing the role of the hydroxyl group in biological interactions and for developing prodrugs or derivatives with modified solubility and pharmacokinetic profiles.
Incorporation of this compound into Polycyclic and Fused Ring Systems
The indole scaffold of this compound can be elaborated into more complex polycyclic and fused ring systems through various annulation strategies. These reactions construct new rings onto the indole core, leading to novel molecular architectures with potentially unique biological activities and material properties.
Annulation reactions can be catalyzed by transition metals or proceed under metal-free conditions. thieme-connect.comrsc.org For example, palladium-catalyzed reactions of indoles with 1,n-dibromoalkanes can lead to the formation of annulated indoles. thieme-connect.com The regioselectivity of these reactions, such as annulation at the C2/C3 positions versus the C2/N positions, can be influenced by the length of the dibromoalkane linker. thieme-connect.com Acid-catalyzed cascade reactions, such as the reaction of aminobenzaldehydes with indoles, provide a direct route to polycyclic azepinoindoles. acs.org Furthermore, cycloaddition reactions, including [4+2] and [3+2] cycloadditions of substituted indoles with dienophiles, have been developed to construct fused indoline (B122111) scaffolds. polimi.it The development of these synthetic methodologies opens up avenues for creating structurally diverse and complex indole-based compounds.
Exploration of Chiral Analogues and Stereoselective Synthesis
The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in determining biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be challenging but is crucial for developing effective and selective therapeutic agents. nih.gov
Various strategies have been developed for the enantioselective synthesis of substituted indoles and related scaffolds like oxindoles and spirooxindoles. nih.gov These methods often employ chiral catalysts, including organometallic complexes and organocatalysts, to control the stereochemical outcome of the reaction. nih.gov For example, iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles has been reported to produce chiral hexahydropyrrolo[2,3-b]indoles with high yields and enantioselectivities. acs.org The development of such stereoselective methods is essential for accessing enantiomerically pure indole derivatives for biological evaluation and drug discovery. nih.gov
Rational Design of Chemosensors and Molecular Probes based on this compound Scaffold
The intrinsic fluorescence properties of the indole ring make it an excellent scaffold for the rational design of chemosensors and molecular probes. rsc.orgrsc.orgnih.govillinois.edu These molecules are designed to exhibit a detectable change in their fluorescence signal upon binding to a specific analyte, enabling the detection and quantification of various chemical species. rsc.org
The design of indole-based probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor or part of the π-conjugated system. mdpi.com The introduction of specific recognition units allows for selective interaction with target analytes such as cations, anions, and neutral molecules. rsc.org For instance, indole derivatives containing heteroatoms like nitrogen, oxygen, and sulfur can be used to detect various analytes through changes in their colorimetric and fluorimetric properties. rsc.org
The photophysical properties of these probes, such as their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the indole ring. nih.govnih.gov For example, introducing electron-withdrawing or electron-donating groups can shift the emission wavelength, which is a key consideration in designing probes for specific applications, including intracellular imaging. rsc.org The development of indole-based fluorescent probes is a rapidly growing area of research with significant potential in environmental monitoring, diagnostics, and cell biology. nih.gov
Applications in Chemical Sciences and Research Tools
5-Bromo-1H-indol-7-ol as a Versatile Synthetic Building Block
The strategic placement of a bromine atom and a hydroxyl group on the indole (B1671886) ring system endows this compound with a chemical versatility that is highly valued in synthetic organic chemistry. These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of a diverse array of more complex molecules.
The indole framework is a common feature in many biologically active compounds and functional materials. The bromine atom at the 5-position of this compound is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions, which include the Suzuki, Stille, and Sonogashira couplings, enable the introduction of various carbon-based substituents, such as aryl and alkyl groups, thereby expanding the molecular complexity. The hydroxyl group at the 7-position can also be chemically modified, for instance, through etherification or esterification, to further elaborate the molecular structure. This dual functionality makes this compound a key starting material for creating libraries of substituted indoles for screening in drug discovery and for the development of novel organic materials. For example, derivatives of bromoindoles are used in the synthesis of compounds with potential applications in treating diseases like cancer and bacterial infections. nih.gov
In the synthesis of fine chemicals, which are pure, single substances produced in limited quantities, this compound serves as a valuable starting material. Its well-defined reactivity allows for precise chemical modifications, which is a critical requirement in the multi-step synthesis of high-value chemical products. The bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution reactions or can be involved in the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds. The hydroxyl group can be used to direct the regioselectivity of subsequent reactions or can be converted into other functionalities to achieve the desired target molecule. The synthesis of various indole derivatives, which are important intermediates in the pharmaceutical industry, often starts from bromoindoles. google.com
Role in the Development of Luminescent and Chromogenic Probes
The indole ring system is intrinsically fluorescent, and alterations to its structure can significantly impact its photophysical properties. The presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group in this compound can be exploited to design and synthesize novel luminescent and chromogenic probes for non-clinical research applications.
In a non-clinical research context, this compound can be chemically modified to create substrates for specific enzymes. The hydroxyl group can be capped with a particular chemical moiety that an enzyme can recognize and cleave. Upon enzymatic action, the liberated this compound or a related derivative may exhibit a change in its fluorescence or color. This change in optical properties can be measured to determine the activity of the enzyme, a technique that is frequently used in high-throughput screening to discover new enzyme inhibitors.
The reactivity of this compound also allows for its attachment to biomolecules like proteins and nucleic acids for research purposes. The bromine atom can be used in cross-coupling reactions to form a stable bond with a biomolecule. Alternatively, the hydroxyl group can be derivatized with a reactive group that can specifically react with a functional group on a biomolecule. The resulting fluorescently tagged biomolecule can then be used in a variety of in vitro assays to study its biological function, localization, and interactions within a cellular environment.
Utilization in Catalysis Research
The field of catalysis, which focuses on accelerating chemical reactions, is another area where this compound and its derivatives are beginning to find application. chemscene.com The indole structure can serve as a ligand, binding to a metal center to form a catalyst. The electronic properties of this catalyst can be fine-tuned by the substituents on the indole ring. The bromine atom provides a convenient site for attaching the catalyst to a solid support, which can simplify the process of separating the catalyst from the reaction mixture and allow for its reuse. For example, phosphine-based ligands derived from bromoindoles have been used in transition metal catalysis. mdpi.com While still a developing area, the adaptability of the this compound scaffold suggests its potential in the creation of new and more efficient catalysts for a wide range of chemical transformations.
Ligands for Transition Metal Catalysts
The indole scaffold and its derivatives are recognized for their ability to act as ligands in transition metal catalysis, facilitating a wide range of chemical transformations. While direct studies featuring this compound as a ligand are not extensively documented, the inherent properties of the molecule suggest its potential in this field. The nitrogen atom in the indole ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the bromo and hydroxyl substituents.
Research on related indole compounds has shown their utility. For instance, indole derivatives are used in catalysis to stabilize transition states in various chemical reactions. The synthesis of related compounds, such as 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, highlights the role of bromo-indole derivatives in forming complexes with potential catalytic applications. mdpi.com The phosphine-based ligand 1,3,5-triaza-7-phosphaadmantane (PTA) is frequently used in homogeneous transition metal catalysis, and its adducts with indole derivatives are of research interest. mdpi.com
The following table summarizes the key attributes of this compound that are relevant to its potential use as a transition metal ligand.
| Feature | Potential Influence on Catalytic Activity |
| Indole Nitrogen | Can act as a Lewis base to coordinate with transition metals. |
| Hydroxyl Group | May participate in directing group-assisted C-H activation or act as a proton-responsive site. |
| Bromine Atom | Can influence the electronic properties of the ligand and serve as a handle for further functionalization or participation in oxidative addition reactions. |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another area where this compound could find application. The bifunctional nature of the molecule, possessing both a hydrogen-bond-donating hydroxyl group and a potentially hydrogen-bond-accepting indole nitrogen, is a key feature for an organocatalyst.
While specific organocatalytic applications of this compound are yet to be explored, the broader class of indole derivatives has shown promise. For example, asymmetric organocascade reactions of oxindole-derived alkenes have been efficiently catalyzed by bifunctional organocatalysts, leading to the formation of complex spirooxindole structures with high stereoselectivity. nih.gov This demonstrates the potential of the indole scaffold in designing catalysts for stereoselective transformations. The phosphine-based ligand 1,3,5-triaza-7-phosphaadmantane (PTA) is also utilized in organocatalytic methods. mdpi.com
Potential in Materials Science Research
The electron-rich nature of the indole ring system, combined with the possibility of tuning its electronic properties through substitution, makes indole derivatives attractive building blocks for functional organic materials.
Components of Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Indole derivatives are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of the indole structure can enhance charge transport and light-emitting efficiency in these devices. The introduction of a bromine atom and a hydroxyl group in this compound can further modify its electronic characteristics, potentially leading to materials with desirable properties for these applications. For instance, halogenation patterns are known to significantly influence electronic properties, solubility, and binding affinity.
Building Blocks for Functional Polymers
The synthesis of indole-based functional polymers is an active area of research. These polymers can exhibit interesting thermal, fluorescent, and electrochemical properties. rsc.org For example, poly(N-arylene diindolylmethane)s have been synthesized and shown to possess good thermal stability and strong solid-state fluorescence. rsc.org The presence of a reactive bromine atom and a hydroxyl group on the this compound scaffold provides handles for polymerization reactions, such as polycondensation or cross-coupling reactions, to create novel functional polymers.
Analytical Chemistry Applications
Development of Analytical Standards for Related Indole Metabolites
In the field of analytical chemistry, particularly in metabolomics, the accurate quantification of indole metabolites is crucial for understanding their biological roles. The development and use of analytical standards are fundamental for the validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), used for the detection and quantification of these metabolites.
Given its defined structure and potential for high-purity synthesis, this compound could serve as a valuable analytical standard. It could be particularly useful in the analysis of brominated or hydroxylated indole metabolites found in natural sources or formed through metabolic pathways. While not a direct metabolite, its structural similarity to naturally occurring indoles makes it a candidate for use as an internal standard in analytical methods, helping to correct for variations in sample preparation and instrument response.
The following table outlines potential analytical applications for this compound.
| Application | Description |
| Internal Standard | Due to its structural similarity to endogenous indoles but with a distinct mass due to the bromine atom, it could be used as an internal standard in mass spectrometry-based quantification of indole metabolites. |
| Reference Compound | In the development of new analytical methods for halogenated indoles, this compound can be used as a reference compound to optimize separation and detection parameters. |
2 Methodologies for Trace Analysis and Detection
The accurate and sensitive detection of "this compound" at trace levels is crucial for understanding its environmental fate, metabolic pathways, and potential applications in various scientific fields. While specific validated methods for the trace analysis of this particular compound are not extensively documented in publicly available literature, established analytical methodologies for structurally related compounds, such as brominated indoles and other indole derivatives, provide a strong foundation for developing robust detection techniques. The primary methods for the trace analysis of such compounds rely on the coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS), a powerful technique known for its selectivity and sensitivity. researchgate.netmdpi.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for the quantification of indole derivatives in complex matrices like biological fluids and environmental samples. nih.govnih.gov This method involves the separation of the target analyte from other components in a sample via HPLC, followed by its ionization and detection using a tandem mass spectrometer.
Sample Preparation: The initial step in the analysis involves extracting "this compound" from the sample matrix. Common techniques for sample preparation for related compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, a study on the determination of indole and 3-methylindole (B30407) in porcine adipose tissue utilized LLE with n-hexane and aqueous acetonitrile (B52724) for sample cleanup. For biological fluids such as plasma or serum, protein precipitation using a cold organic solvent like acetonitrile is a frequently employed and effective method to remove proteins that can interfere with the analysis. nih.govresearchgate.net
Chromatographic Separation: Reversed-phase HPLC is typically used for the separation of indole derivatives. A C18 column is a common choice, providing good separation based on the hydrophobicity of the analytes. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to improve the ionization efficiency and peak shape. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased during the analytical run, is often employed to ensure the efficient separation of compounds with varying polarities.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for indole derivatives as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺. mdpi.com However, for less polar, small molecules like some indoles, Atmospheric Pressure Chemical Ionization (APCI) can offer better sensitivity. nih.gov
Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and to minimize background noise. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then a specific product ion is monitored for quantification. mdpi.comnih.gov This process significantly enhances the specificity of the detection, allowing for accurate quantification even at very low concentrations.
Data and Performance:
The performance of an LC-MS/MS method is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. While specific data for "this compound" is not available, the table below presents typical performance characteristics that can be expected for the trace analysis of similar indole derivatives based on published methodologies.
| Analytical Parameter | Expected Performance for Indole Derivatives | Reference |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | nih.gov |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L | nih.gov |
| Linearity (R²) | > 0.99 | |
| Recovery | 85 - 115% |
Other Potential Techniques
While LC-MS/MS is the predominant technique, other methods could potentially be adapted for the detection of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of the compound, GC-MS could be a viable option. Derivatization might be necessary to increase the volatility of the hydroxyl and amine groups of the indole.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): The indole ring structure often exhibits natural fluorescence. This property can be exploited for sensitive detection using an HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths would need to be optimized for "this compound".
Future Research Directions and Emerging Paradigms for 5 Bromo 1h Indol 7 Ol Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of 5-Bromo-1H-indol-7-ol and its derivatives, this translates to the development of methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising avenue is the application of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. A mechanochemical approach was successfully developed for the synthesis of a potent and selective 5-HT7 receptor antagonist, demonstrating the potential of this technique to reduce reaction times, limit solvent use, and in some cases, eliminate the need for purification steps. acs.org For instance, a reaction that traditionally required 4 hours of refluxing in ethanol (B145695) was completed in 70 minutes with a significant reduction in solvent volume. acs.org
Current synthetic routes to bromoindoles often rely on multi-step processes that may involve harsh conditions and generate significant waste. google.comiajps.comgoogle.comgoogle.com For example, a patented method for preparing 5-bromoindole (B119039) involves several steps including the use of alcoholic organic solvents, acetic anhydride, and subsequent refluxing for extended periods. google.com Future research should focus on developing more atom-economical and energy-efficient pathways. This could involve the use of biocatalysis, where enzymes are employed to perform specific transformations with high selectivity and under mild conditions. Additionally, the use of greener solvents, such as water or ionic liquids, and the development of catalytic systems that can be easily recovered and reused are critical areas for advancement. openmedicinalchemistryjournal.com
Key areas for future research in sustainable synthesis include:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Catalyst Development: Designing highly efficient and recyclable catalysts, including those based on earth-abundant metals or organocatalysts, will be crucial.
Alternative Energy Sources: Utilizing microwave irradiation or sonication can accelerate reaction rates and reduce energy consumption. openmedicinalchemistryjournal.com
Integration with Automated Synthesis and High-Throughput Experimentation
The demand for large and diverse libraries of compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of numerous derivatives, accelerating the discovery of molecules with desired properties.
Acoustic droplet ejection (ADE) technology is a prime example of how automation is revolutionizing chemical synthesis. rsc.orgnih.govrsc.orgrug.nlrug.nl This technique uses sound waves to transfer nanoliter-scale droplets of reagents with high precision, enabling the miniaturization and acceleration of reaction screening. rsc.orgnih.govrsc.orgrug.nlrug.nl For instance, the interrupted Fischer indole (B1671886) synthesis combined with Ugi-type reactions has been successfully automated to produce diverse libraries of drug-like scaffolds in 384-well plates. rsc.orgnih.govrsc.orgrug.nlrug.nl This approach allows for an unprecedented number of building blocks to be screened rapidly, providing a wealth of data on reaction scope and limitations. rsc.orgnih.govrsc.orgrug.nlrug.nl
The integration of automated synthesis with HTE platforms can significantly accelerate the structure-activity relationship (SAR) studies of this compound derivatives. acs.org High-performance affinity chromatography (HPAC) is a powerful technique for the high-throughput screening of drug-protein interactions, and stable indole-based probes are being developed for this purpose. nih.govunl.edu By systematically modifying the substituents on the this compound core and rapidly assessing their biological activity, researchers can quickly identify promising lead compounds.
Future directions in this area will likely involve:
Robotic Platforms: The development of fully integrated robotic platforms that can perform synthesis, purification, and biological screening in a continuous workflow.
Data-Driven Discovery: The vast datasets generated from HTE will be used to train machine learning models that can predict the properties of new compounds and guide the design of subsequent libraries.
On-Demand Synthesis: The ability to rapidly synthesize specific this compound derivatives on demand will facilitate rapid follow-up studies and hypothesis testing.
Mechanistic Elucidation of Novel Reactions and Transformations
A deep understanding of reaction mechanisms is fundamental to the development of new and efficient synthetic methods. For this compound, future research should focus on elucidating the mechanisms of novel reactions and transformations that can unlock new chemical space.
One area of interest is the exploration of umpolung reactivity , which involves reversing the normal polarity of a functional group. The indole 3-position is typically nucleophilic, but through gold catalysis, it has been shown that this reactivity can be reversed, making it electrophilic. nih.gov This "reactivity umpolung" provides a complementary strategy to access indole derivatives that are difficult to prepare using conventional methods. nih.gov Applying this concept to this compound could lead to the development of novel synthetic routes to previously inaccessible compounds.
The presence of the bromine atom at the 5-position and the hydroxyl group at the 7-position on the indole ring of this compound introduces unique electronic and steric properties that can be exploited in novel transformations. Understanding how these substituents influence the reactivity of the indole core is crucial for designing new reactions. For example, the bromine atom can participate in various cross-coupling reactions, while the hydroxyl group can be derivatized or act as a directing group.
Advanced techniques for mechanistic elucidation will play a key role, including:
Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. nih.gov
Kinetic Studies: Detailed kinetic analysis can help to determine reaction orders, rate constants, and the influence of various reaction parameters.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Advanced In-Situ Spectroscopic Characterization Techniques
In-situ Raman and UV-Vis spectroelectrochemistry have been used to study the redox behavior of poly(indole-5-carboxylic-acid), a related indole derivative. nih.gov These studies have shown that it is possible to identify the vibrational modes associated with both the neutral and oxidized forms of the polymer, revealing the presence of multiple chemically and optically distinct species at different potentials. nih.gov Similar in-situ techniques could be applied to investigate the electrochemical or chemical oxidation of this compound, providing insights into the stability of the resulting species and their potential for further reactions.
In-situ MALDI-FT-ICR-MS detection has been employed to identify reaction intermediates in rhodium-catalyzed cascade annulations of indolecarbaldehydes. acs.org This technique allows for the direct observation of transient species, providing crucial evidence for proposed reaction mechanisms. The application of such advanced mass spectrometry techniques to reactions of this compound could help to identify key intermediates and unravel complex reaction pathways.
Future advancements in this area will likely include:
Hyphenated Techniques: The combination of multiple spectroscopic techniques, such as Raman-NMR or IR-MS, can provide a more complete picture of a reacting system.
Time-Resolved Spectroscopy: The use of ultrafast spectroscopic techniques can allow for the observation of very short-lived intermediates, providing unprecedented detail about reaction dynamics.
Fiber-Optic Probes: The development of robust fiber-optic probes will facilitate the use of in-situ spectroscopy in a wider range of reaction environments, including high-pressure and high-temperature systems.
Application of Artificial Intelligence and Machine Learning in Property Prediction and Retrosynthesis
Property Prediction: ML models, particularly graph neural networks (GNNs), can be trained on large datasets of molecules and their properties to predict the characteristics of new, un-synthesized compounds. dtu.dk For this compound, this could involve predicting properties such as solubility, lipophilicity, and biological activity for a wide range of virtual derivatives. This would allow researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. So-called Δ-learning models, which use ML to correct lower-level quantum chemistry calculations, are also showing promise for accelerating the prediction of reaction properties with high accuracy. researchgate.netnih.gov
The table below illustrates the types of data that can be used to train ML models for property prediction of this compound derivatives.
| Derivative | Molecular Descriptors | Experimental Property (e.g., IC50) | Predicted Property |
| This compound | [Descriptor Set 1] | Value A | Value X |
| 1-Methyl-5-bromo-1H-indol-7-ol | [Descriptor Set 2] | Value B | Value Y |
| 5-Bromo-2-phenyl-1H-indol-7-ol | [Descriptor Set 3] | Value C | Value Z |
Future research in this area will focus on:
Improved Model Accuracy: Developing more accurate and generalizable ML models through the use of larger and more diverse training datasets.
Integration with Automation: Combining AI-driven synthesis planning with automated synthesis platforms to create a closed-loop system for accelerated discovery.
Explainable AI: Developing AI models that can provide insights into the reasoning behind their predictions, fostering trust and facilitating new scientific discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
